

# Alintegimod (7HP-349): Application Notes and Protocols for In Vitro Research

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Compound of Interest		
Compound Name:	Alintegimod	
Cat. No.:	B12399455	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**Alintegimod**, also known as 7HP-349, is an orally bioavailable, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors, very late antigen-4 (VLA-4 or  $\alpha4\beta1$ ) and lymphocyte function-associated antigen-1 (LFA-1 or  $\alphaL\beta2$ ).[1][2][3][4][5] Developed by 7 Hills Pharma, this first-in-class compound is under investigation for its potential to enhance immunotherapies in oncology and improve the efficacy of vaccines.[2][6][7] **Alintegimod**'s mechanism of action focuses on augmenting the adhesion between immune cells and their targets, a critical step for effective immune responses.[1][2]

Mechanism of Action

Alintegimod allosterically activates LFA-1 and VLA-4 integrins on the surface of leukocytes.[1] [8] This activation promotes the binding of these integrins to their respective ligands, intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and endothelial cells.[1][2] This enhanced cell-cell adhesion is crucial for several immunological processes, including:

T-cell activation and priming: By stabilizing the interaction between T-cells and APCs,
 Alintegimod facilitates a more robust activation of T-cells.[1][8][9]



- Immune cell trafficking: The activation of integrins promotes the migration and infiltration of T-cells into tumors.[1][8]
- Antigen presentation: Enhanced adhesion between immune cells supports more effective antigen presentation.[6][7][9]

Preclinical studies have demonstrated that **Alintegimod** can enhance the effectiveness of immune checkpoint inhibitors.[6][7][10]

## **Quantitative Data**

Note: Extensive searches of publicly available literature did not yield specific starting concentrations of **Alintegimod** (7HP-349) for in vitro cell culture experiments. The available data primarily focuses on in vivo and clinical trial dosages. Researchers should perform doseresponse experiments to determine the optimal concentration for their specific cell type and assay. The table below provides a template for organizing such experimental data.

Table 1: Example Data Structure for Alintegimod In Vitro Efficacy

Cell Line	Assay Type	Concentrati on Range Tested (µM)	EC50 / IC50 (μΜ)	Observed Effect	Reference
Jurkat	Cell Adhesion Assay	e.g., 0.01 - 10	Determine Experimentall y	Increased adhesion to ICAM-1 coated plates	Internal Data
Primary Human T- cells	T-cell Activation Assay (e.g., CD69 expression)	e.g., 0.01 - 10	Determine Experimentall y	Enhanced activation in the presence of anti- CD3/CD28	Internal Data
Ovarian Cancer Spheroids	T-cell Infiltration Assay	e.g., 0.1 - 20	Determine Experimentall y	Increased infiltration of co-cultured T-cells	Internal Data



## **Experimental Protocols**

Protocol 1: In Vitro T-Cell Adhesion Assay

This protocol provides a framework for evaluating the effect of **Alintegimod** on T-cell adhesion to ICAM-1.

#### Materials:

- Human T-cell line (e.g., Jurkat) or isolated primary human T-cells
- Alintegimod (7HP-349)
- 96-well flat-bottom plates
- Recombinant human ICAM-1
- Bovine Serum Albumin (BSA)
- · Calcein-AM fluorescent dye
- Assay buffer (e.g., HBSS with 2 mM MgCl2 and 2 mM CaCl2)
- Fluorescence plate reader

#### Methodology:

- Plate Coating:
  - Coat wells of a 96-well plate with recombinant human ICAM-1 at a concentration of 1-5
    μg/mL in PBS overnight at 4°C.
  - Wash the wells three times with PBS.
  - Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
  - Wash the wells three times with PBS.
- Cell Preparation:



- Culture T-cells to the desired density.
- Label the T-cells with Calcein-AM according to the manufacturer's instructions.
- Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

#### • Treatment with Alintegimod:

- Prepare a serial dilution of Alintegimod in assay buffer. It is recommended to start with a broad range (e.g., 10 μM down to 1 nM) to determine the optimal concentration range.
- Incubate the labeled T-cells with varying concentrations of Alintegimod or vehicle control for 30-60 minutes at 37°C.

#### Adhesion Assay:

- Add 100 μL of the pre-treated T-cell suspension to each ICAM-1 coated well.
- Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
- Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

#### Quantification:

- Add 100 μL of assay buffer to each well.
- Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
- Calculate the percentage of adherent cells for each treatment condition relative to the total number of cells added.

#### Protocol 2: In Vitro T-Cell Activation Assay

This protocol outlines a method to assess the impact of **Alintegimod** on T-cell activation.

#### Materials:



- Primary human T-cells or a T-cell line
- Alintegimod (7HP-349)
- Anti-CD3 and anti-CD28 antibodies
- 96-well U-bottom plates
- Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25)
- Flow cytometer
- Cell culture medium

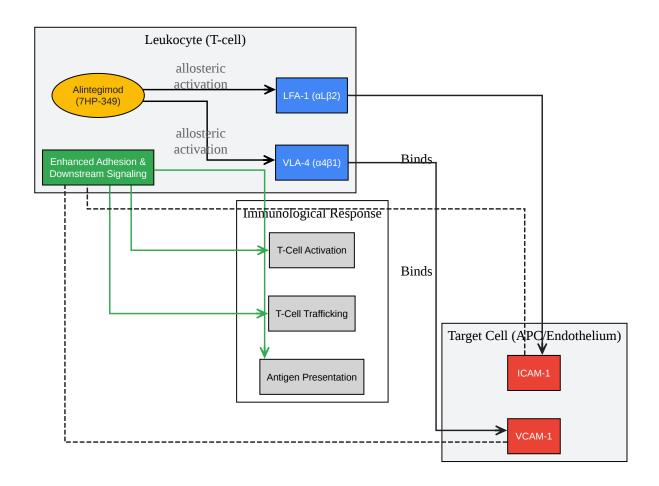
#### Methodology:

- Plate Preparation:
  - Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 μg/mL) overnight at 4°C.
  - Wash the wells three times with PBS before use.
- Cell Culture and Treatment:
  - Plate T-cells at a density of 1 x 10<sup>5</sup> cells per well in the anti-CD3 coated plate.
  - Add soluble anti-CD28 antibody (e.g., 1 μg/mL) to the wells.
  - $\circ$  Add varying concentrations of **Alintegimod** or vehicle control to the wells. A starting range of 0.1  $\mu$ M to 10  $\mu$ M is suggested for initial experiments.
  - Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis:
  - Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
  - Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes on ice in the dark.



- · Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the percentage of CD69+ and CD25+ cells in the T-cell population for each treatment condition.

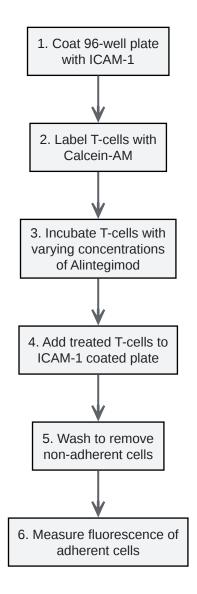
### **Visualizations**



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Caption: Alintegimod's mechanism of action.



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Caption: Experimental workflow for T-cell adhesion assay.

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